molecular formula C25H26N2O4 B247860 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine

1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B247860
M. Wt: 418.5 g/mol
InChI Key: PWWRNWPBMFGQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine, also known as MPNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPNP is a piperazine derivative that has been synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a key role in the growth and proliferation of cancer cells. 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine for lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer agents. However, one of the main limitations of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine. One potential direction is the development of new analogs of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine with improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine in more detail, which could lead to the development of new therapeutic strategies for the treatment of cancer. Additionally, the potential applications of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine in other fields of scientific research, such as materials science and nanotechnology, could also be explored.

Synthesis Methods

1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is synthesized through a specific method that involves the reaction of 4-methylphenol with acetic anhydride and sodium acetate to form 1-(4-methylphenoxy)acetate. This intermediate is then reacted with 2-naphthol in the presence of triethylamine to form 1-[(4-methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine.

Scientific Research Applications

1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been found to exhibit potent antitumor activity, and has been studied for its potential as an anticancer agent.

properties

Product Name

1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C25H26N2O4/c1-19-6-9-22(10-7-19)30-17-24(28)26-12-14-27(15-13-26)25(29)18-31-23-11-8-20-4-2-3-5-21(20)16-23/h2-11,16H,12-15,17-18H2,1H3

InChI Key

PWWRNWPBMFGQJA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.